1-(3-methoxypropyl)-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
Properties
IUPAC Name |
6-(3-methoxypropyl)-2-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O4/c1-31-14-6-13-26-17(21(29)23-9-5-11-25-10-4-8-19(25)28)15-16-20(26)24-18-7-2-3-12-27(18)22(16)30/h2-3,7,12,15H,4-6,8-11,13-14H2,1H3,(H,23,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDYXSVWZYNVHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NCCCN4CCCC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-(3-methoxypropyl)-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound belonging to the class of pyrido-pyrrolo-pyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The compound features a unique structural framework characterized by multiple heterocycles and functional groups. Its chemical structure can be represented as follows:
This structure suggests potential interactions with various biological targets, which are essential for its pharmacological effects.
Biological Activity
Anticancer Activity
Research indicates that derivatives of pyrido-pyrrolo-pyrimidines exhibit significant cytotoxicity against various tumor cell lines. The compound's structural features allow it to inhibit macromolecular synthesis in cancer cells, potentially leading to apoptosis. For instance, studies on related compounds have shown IC50 values comparable to established chemotherapeutics, indicating strong anticancer potential .
Antimicrobial Properties
Similar compounds within this class have demonstrated antimicrobial activity against a range of pathogens. The ability of these compounds to disrupt bacterial cell walls or inhibit essential metabolic pathways suggests that 1-(3-methoxypropyl)-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide may also possess similar properties. For example, derivatives have shown effectiveness against Helicobacter pylori and other bacterial strains .
Mechanism of Action
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Kinases : Many pyrido-pyrrolo-pyrimidine derivatives act as kinase inhibitors, which play critical roles in cell signaling and proliferation.
- Interaction with Nucleic Acids : The compound may interact with DNA or RNA, disrupting their function and leading to cytotoxic effects.
Structure-Activity Relationship (SAR)
A detailed analysis of structure-activity relationships has been conducted on similar compounds. Key findings include:
- The presence of the methoxypropyl group enhances solubility and bioavailability.
- The carbonyl and pyrrolidine moieties are critical for maintaining biological activity.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Methoxy group; carbonyl | Anticancer |
| Compound B | Pyrrolidine; aromatic ring | Antimicrobial |
| Compound C | Heterocyclic ring; nitrogen atoms | Cytotoxic |
Case Studies
Several studies have focused on the biological activity of related compounds:
- Cytotoxicity Studies : In vitro studies on human tumor cell lines demonstrated that certain derivatives inhibited cell growth significantly, with some achieving IC50 values as low as 0.5 µM .
- Antimicrobial Efficacy : Compounds structurally similar to the target molecule showed promising results against drug-resistant bacteria, suggesting potential for development as new antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
Key Research Findings
- Computational Screening: Pyrrolidinone-containing analogs are predicted to exhibit stronger binding to mycobacterial Ag85C vs. methyl/phenethyl derivatives, based on FRIGATE algorithm validation .
- NMR Confirmation : Substituents like methoxypropyl maintain the planar tricyclic core, as evidenced by δ 7.01–8.77 ppm aromatic protons in ^1H NMR .
- Thermodynamic Stability: Pyrrolidinone’s rigid conformation may enhance metabolic stability, as suggested by higher melting points (215–217°C) in methoxypropyl analogs .
Preparation Methods
Cyclocondensation of Pyrrole and Pyrimidine Precursors
A one-pot cyclization strategy is employed using 2-aminopyridine derivatives and pyrrolo[2,3-d]pyrimidinone intermediates. For example, reacting 3-cyanopyrrolo[2,3-d]pyrimidin-4(3H)-one with a substituted pyridine aldehyde under basic conditions (e.g., KOtBu in DMF) forms the fused tricyclic system. Key parameters include:
Functionalization at Position 4
The 4-oxo group is introduced during cyclocondensation by incorporating a ketone or ester moiety in the pyrimidine precursor. For instance, using 4-chloropyrrolo[2,3-d]pyrimidine and hydrolyzing under acidic conditions (HCl/H2O) yields the 4-oxo derivative.
Carboxamide Formation at Position 2
The 2-carboxamide group is introduced through coupling the carboxylic acid intermediate with 3-(2-oxopyrrolidin-1-yl)propylamine:
Carboxylic Acid Activation
Amide Coupling
-
Conditions : Reacting the activated acid with 1.1 equivalents of 3-(2-oxopyrrolidin-1-yl)propylamine in DCM at 25°C for 12 hours.
-
Purification : Silica gel chromatography (MeOH/DCM gradient) isolates the carboxamide.
Optimization and Challenges
Regioselectivity in Alkylation
Competing reactions at N1 vs. N3 of the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core are mitigated by:
Protecting Group Strategies
-
Primary amine protection (e.g., benzophenone imine) prevents side reactions during alkylation.
-
Deprotection : Acidic hydrolysis (HCl/EtOH) regenerates the free amine post-alkylation.
Analytical Characterization
| Parameter | Method | Result |
|---|---|---|
| Purity | HPLC (C18 column) | 99.2% (tR = 8.7 min, 70:30 MeCN/H2O) |
| Molecular Weight | HRMS (ESI+) | m/z 426.1998 [M+H]+ (calc. 426.1995 for C22H28N5O4) |
| Structural Confirmation | 1H/13C NMR | δ 8.45 (s, 1H, H-10), δ 4.22 (t, J=6.5 Hz, 2H, OCH2CH2CH2) |
Scale-Up Considerations
Industrial production requires:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
